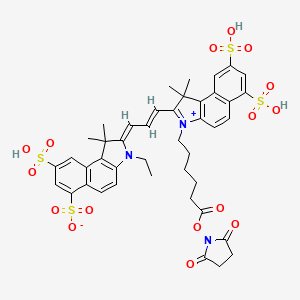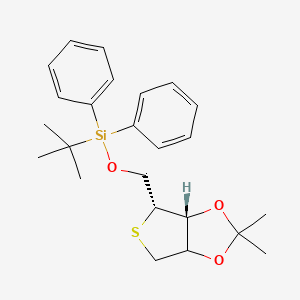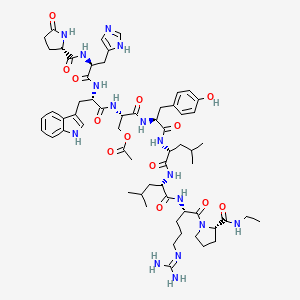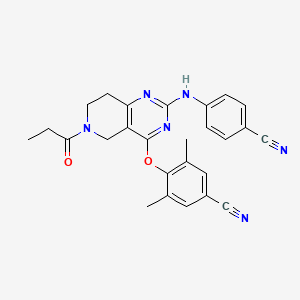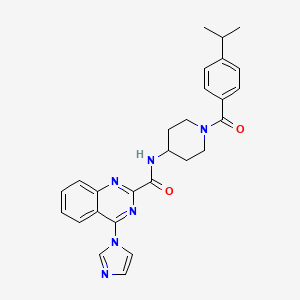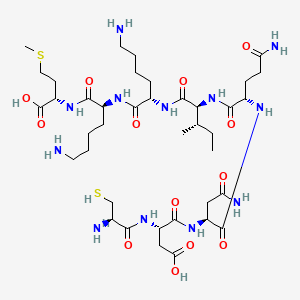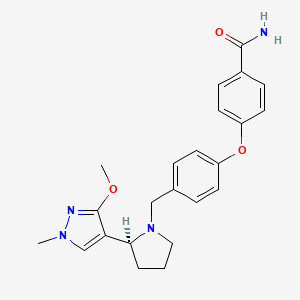
1-Bromoeicosane-d41
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromoeicosane-d41 is a deuterium-labeled compound with the molecular formula CD3(CD2)19Br. It is a stable isotope-labeled version of 1-Bromoeicosane, where hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique properties and applications .
Métodos De Preparación
1-Bromoeicosane-d41 can be synthesized through various methods. One common synthetic route involves the bromination of eicosane-d41, a deuterium-labeled eicosane. The reaction typically uses bromine (Br2) or hydrogen bromide (HBr) as the brominating agents under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a temperature range of 0-25°C .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure high purity and isotopic labeling efficiency .
Análisis De Reacciones Químicas
1-Bromoeicosane-d41 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). .
Reduction Reactions: The compound can be reduced to eicosane-d41 using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Bromoeicosane-d41 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromoeicosane-d41 is primarily related to its role as a stable isotope-labeled compound. In biological systems, deuterium-labeled compounds exhibit similar chemical behavior to their hydrogen counterparts but with slight differences in reaction kinetics and metabolic pathways. This allows researchers to trace and study the fate of the labeled compound in various biochemical processes .
Comparación Con Compuestos Similares
1-Bromoeicosane-d41 can be compared with other deuterium-labeled brominated alkanes, such as:
1-Bromodecane-d21: A shorter chain deuterium-labeled brominated alkane used in similar applications but with different physical properties and reactivity.
1-Bromododecane-d25: Another deuterium-labeled brominated alkane with a medium chain length, offering different solubility and reactivity profiles
The uniqueness of this compound lies in its longer carbon chain, which provides distinct physical and chemical properties, making it suitable for specific research applications.
Propiedades
Fórmula molecular |
C20H41Br |
|---|---|
Peso molecular |
402.7 g/mol |
Nombre IUPAC |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,20-hentetracontadeuterioicosane |
InChI |
InChI=1S/C20H41Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h2-20H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2 |
Clave InChI |
CZASMUMJSKOHFJ-PSVBKMRNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


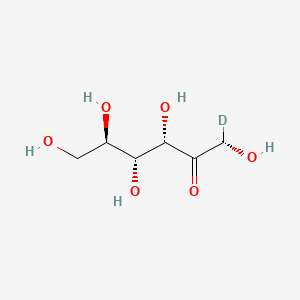
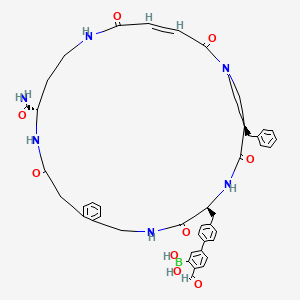
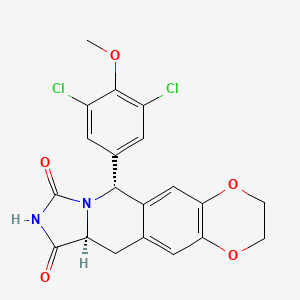
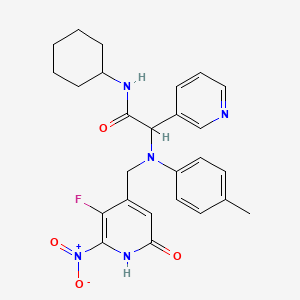
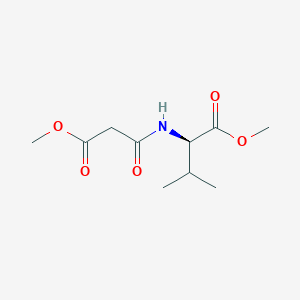
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
